molecular formula C8H6Cl2O2 B1293813 3',5'-Dichloro-4'-hydroxyacetophenone CAS No. 17044-70-1

3',5'-Dichloro-4'-hydroxyacetophenone

Cat. No. B1293813
CAS RN: 17044-70-1
M. Wt: 205.03 g/mol
InChI Key: FXSIZYWHUQEXPC-UHFFFAOYSA-N
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Description

The compound 3',5'-Dichloro-4'-hydroxyacetophenone is a chlorinated acetophenone derivative with potential applications in various fields, including organic synthesis and analytical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be informative for understanding the properties and reactivity of 3',5'-Dichloro-4'-hydroxyacetophenone.

Synthesis Analysis

The synthesis of related hydroxyacetophenone derivatives typically involves reactions with hydrochloric acid and formaldehyde or through halogenation of existing hydroxyacetophenone compounds. For example, 5'-chloromethyl-2'-hydroxyacetophenone can be synthesized from 2'-hydroxyacetophenone using a hydrochloric acid–formaldehyde mixture . This suggests that a similar approach could be used to synthesize 3',5'-Dichloro-4'-hydroxyacetophenone, with appropriate modifications to introduce the additional chlorine atoms at the correct positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of chlorinated hydroxyacetophenones is characterized by the presence of electron-withdrawing nitro groups and halogens, which can influence the electronic distribution within the molecule. For instance, α-brominated 4-hydroxy-3,5-dinitroacetophenones exhibit a planar structure with the bromine atom delocalizing its lone pair electrons into the π system of the molecule . This information can be extrapolated to suggest that the dichloro groups in 3',5'-Dichloro-4'-hydroxyacetophenone would also affect the electronic structure and potentially the planarity of the molecule.

Chemical Reactions Analysis

Chlorinated hydroxyacetophenones can undergo various chemical reactions, including phototransformations and interactions with other molecules. For example, 5-chloro-3-nitro-2-hydroxyacetophenone can undergo conformational changes upon UV irradiation, leading to rotations of the hydroxyl and acetyl groups . This indicates that 3',5'-Dichloro-4'-hydroxyacetophenone may also be susceptible to light-induced transformations. Additionally, the presence of chloro groups can enhance the reactivity of the compound, as seen in the increased inhibitory potency of α-brominated 4-hydroxy-3,5-dinitroacetophenones on erythrocyte anion transport .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxyacetophenones are influenced by their functional groups and molecular structure. For instance, the presence of hydroxyl groups can lead to the formation of hydrogen bonds, affecting the compound's solubility and boiling point . The chloro and hydroxy groups can also affect the compound's acidity and reactivity towards other chemicals. For example, 2,4-hydroxy-5-chloro-acetophenone has been used as a colorimetric reagent for iron(III) and uranyl(II) ions, indicating its potential utility in analytical applications .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

  • Intramolecular Hydrogen Bonds in ortho-Hydroxy Acetophenones: The crystal structures of compounds including 3,5-dichloro-2-hydroxyacetophenone were analyzed using X-ray diffraction, revealing insights into the steric effects on properties of pseudoaromatic hydrogen bonds in ortho-hydroxy acetophenone derivatives (Filarowski et al., 2004).

Synthesis and Chemical Studies

  • Synthesis and Characterization of Schiff Base Compounds: A tetradentate Schiff base ligand was synthesized via the reaction of a derivative of 5'-chloromethyl-2'-hydroxyacetophenone, demonstrating its application in the formation of complex chemical structures (Ourari et al., 2014).
  • Synthesis of 4-Chloro-2-hydroxyacetophenone: This study outlines the synthesis process of 4-Chloro-2-hydroxyacetophenone, a compound structurally related to 3',5'-Dichloro-4'-hydroxyacetophenone, indicating the broader chemical synthesis applications of these compounds (Teng Da-wei, 2011).

Phototransformations and Chemical Behavior

  • UV Laser-Induced Phototransformations: The study of conformational changes in 5-chloro-3-nitro-2-hydroxyacetophenone, a related compound, under UV radiation offers insights into the phototransformations that can occur in similar chemical structures (Pagacz-Kostrzewa et al., 2023).

Safety And Hazards

“3’,5’-Dichloro-4’-hydroxyacetophenone” may cause serious eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

1-(3,5-dichloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSIZYWHUQEXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168858
Record name 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-4'-hydroxyacetophenone

CAS RN

17044-70-1
Record name 4-Acetyl-2,6-dichlorophenol
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Record name 1-(3,5-Dichloro-4-hydroxyphenyl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-DICHLORO-4-HYDROXYPHENYL)ETHANONE
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Synthesis routes and methods I

Procedure details

In 28 ml of acetic anhydride was dissolved 50.0 g of 2,6-dichlorophenol and, one or two drops of conc. sulfuric acid were added to the solution. The mixture was reacted at 130° C. for 10 minutes to effect acetylation. After the reaction, the reaction solution was poured onto 300 ml of ice water and the mixture was extracted with ethyl acetate. After drying the ethyl acetate phase over anhydrous magnesium sulfate overnight, the ethyl acetate phase was concentrated to give 58.2 g of colorless oily substance. Next, the oily substance was dissolved in 150 ml of nitrobenzene and 56.8 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 27 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 1 liter of cold dil. hydrochloric acid and the organic phase was separated from the aqueous phase. The organic phase was extracted with 2N sodium hydroxide aqueous solution. After the extraction, the solution was rendered acidic by adding 5N hydrochloric acid thereto followed by extracting with ethyl acetate. After drying over anhydrous magnesium sulfate, the ethyl acetate phase was concentrated to give 38.5 g of 2,6-dichloro-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 19.9 g of pure white 2,6-dichloro-4-acetylphenol. 2,6-Dichloro-4-acetylphenol (3,5-dichloro-4-hydroxyacetophenone): C8H6Cl2O2.
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step Two
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1 L
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reactant
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Quantity
50 g
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reactant
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28 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In 28 ml of acetic anhydride was dissolved 50.0 g of 2,6-dichlorophenol and, one or two drops of conc. sulfuric acid were added to the solution The mixture was reacted at 130° C. for 10 minutes to effect acetylation After the reaction, the reaction solution was poured onto 300 ml of ice water and the mixture was extracted with ethyl acetate After drying the ethyl acetate phase over anhydrous magnesium sulfate overnight, the ethyl acetate phase was concentrated to give 58.2 g of colorless oily substance. Next, the oily substance was dissolved in 150 ml of nitrobenzene and 56 8 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 27 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 1 liter of cold dil. hydrochloric acid and the organic phase was separated from the aqueous phase. The organic phase was extracted with 2N sodium hydroxide aqueous solution After the extraction, the solution was rendered acidic by adding 5N hydrochloric acid thereto followed by extracting with ethyl acetate. After drying over anhydrous magnesium sulfate, the ethyl acetate phase was concentrated to give 38.5 g of 2,6-dichloro-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 19.9 g of pure white 2,6-dichloro-4-acetylphenol. 2,6-dichloro-4-acetylphenol (3,5-dichloro-4-hydroxyacetophenone): C8H6Cl2O2
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step One
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Name
56
Quantity
8 g
Type
reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TJ Barden - 1995 - researchdirect.westernsydney.edu …
It was proposed that some O-alkyl analogues of the beta-adrenergic agonist clenbuterol would be effective structural and functional congeners of clenbuterol which may then be used …
CR Pidgeon - 1979 - ro.uow.edu.au
The thermodynamic acidity constants of p-tert-butylphenol, eight 4-substltuted-2, 6--dlmethylphenols, seven 4-substltuted-2, 6-dlchlorophenols5 six 4-substltuted-2, 6-dlbromophenols, 4…
Number of citations: 3 ro.uow.edu.au
S Saha, CVR Reddy, S Xu, S Sankar, N Neamati… - Bioorganic & medicinal …, 2013 - Elsevier
The synthesis of several analogues of ma’edamines A and B are reported. The synthesized compounds were tested on hormone receptor positive and HER2 positive breast cancer cell …
Number of citations: 10 www.sciencedirect.com
H Li - 2017 - ideals.illinois.edu
Molecular imaging enables the visualization, characterization and quantification of biochemical processes taking place at the molecular levels within intact living subjects. As such, it …
Number of citations: 2 www.ideals.illinois.edu
PY Zhang - 2016 - core.ac.uk
Fluorescence imaging has been employed as the gold-standard in molecular imaging. However, despite its ubiquitous usage, this technique is only viable for studying molecular …
Number of citations: 0 core.ac.uk

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